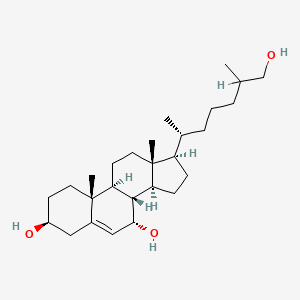

7alpha,27-Dihydroxycholesterol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHNAKZMGJANZ-DTTSCKGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311542 | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-a,27-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4725-24-0 | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4725-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,7,27-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004725240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-a,27-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hepatic Biosynthesis of 7α,27-Dihydroxycholesterol

Intended Audience: Researchers, scientists, and drug development professionals in the fields of hepatology, metabolism, and pharmacology.

Abstract: This technical guide provides a comprehensive overview of the biosynthesis of 7α,27-dihydroxycholesterol in the liver, a critical intermediate in the classic (or neutral) pathway of bile acid synthesis. The guide delves into the core enzymatic reactions, the intricate regulatory networks governing the pathway, and detailed experimental protocols for its investigation. By synthesizing established knowledge with practical insights, this document serves as an essential resource for professionals seeking to understand and therapeutically target this pivotal metabolic pathway.

Introduction: The Central Role of 7α,27-Dihydroxycholesterol in Bile Acid Synthesis

Bile acids are amphipathic molecules synthesized from cholesterol exclusively in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. The synthesis of bile acids is a major route for cholesterol catabolism and elimination from the body, thereby playing a crucial role in maintaining cholesterol homeostasis.[1]

There are two primary pathways for bile acid biosynthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. The classic pathway, which accounts for the majority of bile acid production in humans, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[2][3] A key intermediate in this pathway is 7α,27-dihydroxycholesterol. The formation of this dihydroxylated sterol represents a critical juncture, committing the cholesterol molecule to further modifications that ultimately lead to the primary bile acids, cholic acid and chenodeoxycholic acid.

This guide will focus exclusively on the hepatic biosynthesis of 7α,27-dihydroxycholesterol via the classic pathway, providing a detailed examination of the enzymatic steps, their regulation, and the methodologies used to study them.

The Enzymatic Cascade: From Cholesterol to 7α,27-Dihydroxycholesterol

The conversion of cholesterol to 7α,27-dihydroxycholesterol is a multi-step process involving enzymes located in different subcellular compartments of the hepatocyte, primarily the endoplasmic reticulum and mitochondria.

Step 1: 7α-Hydroxylation of Cholesterol by CYP7A1

The classic pathway of bile acid synthesis is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1) .[2] This enzyme is a member of the cytochrome P450 superfamily and is exclusively expressed in the endoplasmic reticulum of hepatocytes.[2] CYP7A1 catalyzes the introduction of a hydroxyl group at the 7α position of the cholesterol steroid ring, forming 7α-hydroxycholesterol .[2] This reaction is the first and committed step in the classic pathway.

Step 2: Oxidation and Isomerization by HSD3B7

Following its synthesis, 7α-hydroxycholesterol is further metabolized by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) . This enzyme, also located in the endoplasmic reticulum, catalyzes a two-step reaction: the dehydrogenation of the 3β-hydroxyl group to a 3-oxo group, and the isomerization of the Δ⁵ double bond to a Δ⁴ double bond.[1][4] The product of this reaction is 7α-hydroxy-4-cholesten-3-one (C4) .[1][4]

Step 3: 27-Hydroxylation by CYP27A1

The final step in the formation of 7α,27-dihydroxycholesterol involves the action of sterol 27-hydroxylase (CYP27A1) , another cytochrome P450 enzyme.[5] Unlike CYP7A1, CYP27A1 is located in the inner mitochondrial membrane and has a broader tissue distribution.[2] Within the classic bile acid synthesis pathway, CYP27A1 catalyzes the hydroxylation of the C27 position on the side chain of intermediates. While CYP27A1 can act on various sterol substrates, in the context of this pathway, it hydroxylates a 7α-hydroxylated intermediate to form 7α,27-dihydroxycholesterol . Research suggests that CYP27A1 can utilize 7α-hydroxy-4-cholesten-3-one as a substrate.[6]

Diagram: Biosynthetic Pathway of 7α,27-Dihydroxycholesterol

Caption: The core enzymatic steps in the hepatic biosynthesis of 7α,27-dihydroxycholesterol.

Regulatory Networks Controlling the Pathway

The biosynthesis of 7α,27-dihydroxycholesterol is tightly regulated to maintain bile acid and cholesterol homeostasis. This regulation occurs primarily at the transcriptional level, with the gene encoding the rate-limiting enzyme, CYP7A1, being the main target.

Feedback Inhibition by Bile Acids via the Farnesoid X Receptor (FXR)

The primary mechanism for regulating the classic pathway is negative feedback inhibition by bile acids themselves. Bile acids, upon their return to the liver via the enterohepatic circulation, activate the farnesoid X receptor (FXR) , a nuclear receptor.[7] Activated FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to a specific response element in the promoter of the small heterodimer partner (SHP) gene, inducing its expression.[7] SHP, in turn, acts as a transcriptional repressor by inhibiting the activity of other nuclear receptors, such as the liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are essential for CYP7A1 gene transcription.[7] This intricate signaling cascade ensures that when bile acid levels are high, their synthesis is downregulated.

Regulation by Oxysterols via the Liver X Receptor (LXR)

The liver X receptors (LXRα and LXRβ) are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. In rodents, activation of LXRα by oxysterols leads to an upregulation of Cyp7a1 gene expression, providing a feed-forward mechanism to eliminate excess cholesterol by converting it into bile acids.[4] However, this regulatory mechanism appears to be species-specific. In humans, the CYP7A1 promoter lacks a functional LXR response element, and activation of LXRα has been shown to repress CYP7A1 expression, potentially through the induction of SHP.[1][5]

Diagram: Regulatory Network of 7α,27-Dihydroxycholesterol Biosynthesis

Caption: Key transcriptional regulatory pathways controlling CYP7A1 expression.

Experimental Methodologies for Studying the Pathway

Investigating the 7α,27-dihydroxycholesterol biosynthesis pathway requires a combination of techniques to measure enzyme activities, quantify sterol intermediates, and analyze gene expression.

Quantification of Sterol Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sterols and their metabolites in biological samples.

Protocol: Quantification of 7α-Hydroxycholesterol and 7α,27-Dihydroxycholesterol in Liver Tissue

-

Sample Preparation:

-

Homogenize a known weight of frozen liver tissue in a suitable solvent, such as a mixture of chloroform and methanol, to extract lipids.

-

Incorporate internal standards, such as deuterated analogs of the target sterols, at the beginning of the extraction to account for procedural losses.

-

Perform a saponification step to hydrolyze any esterified sterols, allowing for the measurement of the total sterol pool.

-

Further purify the sterol-containing fraction using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in an appropriate mobile phase.

-

Separate the sterols using a reverse-phase C18 or a specialized column designed for sterol analysis.

-

Employ a gradient elution program with solvents such as methanol, acetonitrile, and water, often with additives like formic acid or ammonium acetate to improve ionization.

-

Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard for high selectivity and sensitivity.

-

-

Data Analysis:

-

Construct calibration curves using authentic standards of the target sterols.

-

Quantify the concentration of each sterol in the liver tissue by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

-

Enzyme Activity Assays

Measuring the catalytic activity of the key enzymes provides direct insights into the flux through the pathway.

Protocol: CYP7A1 Activity Assay in Liver Microsomes

-

Isolation of Microsomes:

-

Homogenize fresh or frozen liver tissue in a buffered solution.

-

Perform differential centrifugation to separate the microsomal fraction, which is enriched in endoplasmic reticulum-derived vesicles.

-

-

Enzyme Reaction:

-

Incubate a known amount of microsomal protein with a saturating concentration of cholesterol (solubilized with a detergent or cyclodextrin) in a buffer containing a NADPH-regenerating system.

-

Initiate the reaction by adding the microsomes and incubate at 37°C for a defined period.

-

Terminate the reaction by adding a strong base or an organic solvent.

-

-

Product Quantification:

-

Extract the product, 7α-hydroxycholesterol, from the reaction mixture.

-

Quantify the amount of 7α-hydroxycholesterol formed using LC-MS/MS, as described above.

-

-

Calculation of Activity:

-

Express the enzyme activity as the rate of product formation per unit of time per milligram of microsomal protein (e.g., pmol/min/mg protein).

-

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method for measuring the mRNA levels of the genes encoding the biosynthetic enzymes and regulatory factors.

Protocol: RT-qPCR for CYP7A1 and CYP27A1 mRNA Expression

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from liver tissue or cultured hepatocytes using a commercial kit.

-

Assess the quality and quantity of the extracted RNA.

-

Reverse transcribe a known amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

qPCR:

-

Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

-

Use gene-specific primers for CYP7A1, CYP27A1, and one or more stably expressed reference genes (e.g., GAPDH, ACTB).

-

Run the PCR reaction under optimized thermal cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene(s).

-

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the 7α,27-dihydroxycholesterol biosynthesis pathway. It is important to note that these values can vary depending on the experimental conditions and the physiological state of the organism.

| Parameter | Value | Species/System | Reference |

| HSD3B7 Kinetic Parameters | |||

| Km for 7α-hydroxycholesterol | 17.4 µM | Recombinant Human | [8] |

| Km for 7α,27-dihydroxycholesterol | 3.8 µM | Recombinant Human | [8] |

| Sterol Concentrations | |||

| Hepatic 7α-hydroxycholesterol | 5.3 ± 1.2 nmol/g liver | Human (gallstone-free) | [9] |

| Plasma 7α,27-dihydroxycholesterol | 3.4 ± 0.1 nM | Human | [10] |

Conclusion and Future Directions

The biosynthesis of 7α,27-dihydroxycholesterol is a cornerstone of hepatic bile acid production and a critical nexus for cholesterol homeostasis. A thorough understanding of its enzymatic machinery and regulatory networks is paramount for the development of novel therapeutic strategies for a range of metabolic disorders, including cholestatic liver diseases, dyslipidemia, and non-alcoholic fatty liver disease.

Future research should focus on obtaining more precise quantitative data, such as the kinetic parameters of human CYP27A1 with its native substrates and the intrahepatic concentrations of key sterol intermediates under various physiological and pathological conditions. Furthermore, elucidating the complex interplay between different nuclear receptors and signaling pathways in the regulation of this pathway in humans will undoubtedly unveil new therapeutic targets for modulating bile acid synthesis and cholesterol metabolism.

References

-

Chiang, J. Y. L. (2017). Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. Journal of Lipid Research, 58(8), 1484–1497. [Link]

-

Penno, A., et al. (2022). Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase. Journal of Biological Chemistry, 298(11), 102559. [Link]

-

MedlinePlus. (2015). HSD3B7 gene. [Link]

-

Martin, K. O., Budai, K., & Javitt, N. B. (1993). Cholesterol and 27-hydroxycholesterol 7 alpha-hydroxylation: evidence for two different enzymes. Journal of Lipid Research, 34(4), 581–588. [Link]

-

Karuna, R., et al. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 87, 51-57. [Link]

-

Norlin, M., von Bahr, S., Björkhem, I., & Wikvall, K. (2003). On the substrate specificity of human CYP27A1: implications for bile acid and cholestanol formation. Journal of Lipid Research, 44(8), 1515–1522. [Link]

-

Axelson, M., & Sjövall, J. (1990). 7 alpha-hydroxylation of 27-hydroxycholesterol in human liver microsomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1044(2), 227-232. [Link]

-

Lund, E. G., et al. (1996). Accumulation of 7 alpha-hydroxycholesterol in liver tissue of patients with cholesterol gallstones. Journal of Lipid Research, 37(2), 284–292. [Link]

-

Penno, A., et al. (2022). Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase. Journal of Biological Chemistry, 298(11), 102559. [Link]

-

Chiang, J. Y. L. (2009). Bile acids: regulation of synthesis. Journal of Lipid Research, 50(Supplement), S1-S5. [Link]

-

Stroup, D., Crestani, M., & Chiang, J. Y. L. (2001). Differential regulation of rat and human CYP7A1 by the nuclear oxysterol receptor liver X receptor-alpha. Journal of Lipid Research, 42(5), 733–740. [Link]

-

Chiang, J. Y. L., Kimmel, R., & Stroup, D. (2001). Regulation of cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription by the liver orphan receptor (LXRalpha). Gene, 262(1-2), 257–265. [Link]

-

Li, T., & Chiang, J. Y. L. (2012). Bile acid and farnesoid X receptor signaling in the gut-liver axis. Journal of Lipid Research, 53(8), 1495–1501. [Link]

-

The Medical Biochemistry Page. (2020). Bile Acid Synthesis. [Link]

-

Karuna, R., et al. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 87, 51-57. [Link]

-

Axelson, M., & Sjövall, J. (1990). 7 alpha-hydroxylation of 27-hydroxycholesterol in human liver microsomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1044(2), 227-232. [Link]

-

Fiorucci, S., et al. (2021). The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity. Frontiers in Pharmacology, 12, 638877. [Link]

-

Lund, E. G., et al. (1996). Accumulation of 7 alpha-hydroxycholesterol in liver tissue of patients with cholesterol gallstones. Journal of Lipid Research, 37(2), 284–292. [Link]

Sources

- 1. Differential regulation of rat and human CYP7A1 by the nuclear oxysterol receptor liver X receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subcellular Fractionation [labome.com]

- 4. Mechanisms for increased expression of cholesterol 7α-hydroxylase (Cyp7a1) in lactating rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription by the liver orphan receptor (LXRalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.r-project.org [journal.r-project.org]

- 7. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]

- 8. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]

enzymatic conversion of 27-hydroxycholesterol to 7alpha,27-Dihydroxycholesterol by CYP7B1

An In-Depth Technical Guide to the Enzymatic Conversion of 27-Hydroxycholesterol by CYP7B1

Foreword

The intricate world of cholesterol metabolism is governed by a cohort of enzymes, among which the cytochrome P450 superfamily plays a paramount role. This guide focuses on a critical reaction within a key alternative pathway of bile acid synthesis: the 7α-hydroxylation of 27-hydroxycholesterol (27-HC) to 7α,27-dihydroxycholesterol, a reaction catalyzed by oxysterol 7α-hydroxylase, or CYP7B1. This enzyme is not merely a metabolic workhorse; its function is a nexus of lipid homeostasis, neurosteroid regulation, and cellular signaling. Consequently, its dysfunction is implicated in a spectrum of human pathologies, from rare genetic neurodegenerative disorders to prevalent metabolic diseases.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design and the logic of protocol development. Herein, we dissect the biochemical nature of CYP7B1, provide field-proven methodologies for its study, and explore its burgeoning significance as a therapeutic target.

The Central Role of CYP7B1 in Oxysterol Metabolism

CYP7B1, a member of the cytochrome P450 superfamily, is an endoplasmic reticulum-associated monooxygenase.[1][2] It is a pivotal enzyme in the "acidic" or alternative pathway of bile acid synthesis, which begins with the oxidation of cholesterol's side chain by mitochondrial sterol 27-hydroxylase (CYP27A1) to form 27-HC.[3] CYP7B1 then catalyzes the subsequent, defining step: the stereospecific introduction of a hydroxyl group at the 7α position of 27-HC.[4] This conversion is critical for rendering the lipophilic 27-HC more water-soluble, facilitating its eventual conversion to bile acids and excretion.[1]

Beyond the liver, CYP7B1 is widely expressed in numerous tissues, including the brain, kidney, heart, and spleen, underscoring its diverse physiological functions.[2] In the brain, it is integral to the metabolism of neurosteroids, such as dehydroepiandrosterone (DHEA) and pregnenolone, thereby regulating their local concentrations and signaling activities.[1][5]

The Reaction: A Commitment to Elimination and Signaling

The enzymatic reaction at the core of this guide is:

27-hydroxycholesterol + NADPH + H⁺ + O₂ → 7α,27-dihydroxycholesterol + NADP⁺ + H₂O

This hydroxylation is dependent on the cofactor NADPH and the presence of a partner enzyme, NADPH-cytochrome P450 reductase (POR), which transfers electrons from NADPH to the heme center of CYP7B1 to activate molecular oxygen.[1] The reaction effectively inactivates the biological activities of 27-HC, which is not just a metabolic intermediate but also a potent endogenous selective estrogen receptor modulator (SERM).[6] Thus, CYP7B1 activity directly modulates estrogenic signaling pathways.

Biochemical Characterization and Substrate Specificity

While a definitive crystal structure for human CYP7B1 remains elusive, homology modeling and biochemical characterization of the purified, recombinant enzyme have provided significant insights into its function.[7][8]

Enzyme Kinetics and Substrate Preference

CYP7B1 displays activity towards a range of oxysterols and steroids. The primary endogenous substrates are 27-hydroxycholesterol and 25-hydroxycholesterol (25-HC).[2] Experiments with the purified enzyme have elucidated key structural requirements for substrates, including a hydroxyl group at C3 and a polar group at C17.[8][9] The enzyme exhibits a clear preference for oxysterols over other steroids, though it efficiently metabolizes neurosteroids like DHEA.[8]

| Substrate | Relative Activity/Comment | Key References |

| 27-Hydroxycholesterol (27-HC) | Primary endogenous substrate. Efficiently converted to 7α,27-dihydroxycholesterol. | [2][4] |

| 25-Hydroxycholesterol (25-HC) | High-affinity substrate. Efficiently converted to 7α,25-dihydroxycholesterol. | [2][10] |

| Dehydroepiandrosterone (DHEA) | Efficiently 7α-hydroxylated. A key reaction in neurosteroid metabolism. | [1][8] |

| Pregnenolone | Metabolized by CYP7B1, though typically with lower activity than DHEA. | [2][8] |

| 21-hydroxypregnenolone | Identified as a novel substrate for purified CYP7B1. | [8] |

Note: Specific Km and kcat values for the human enzyme are detailed in specialized biochemical literature, such as the work by Yantsevich et al. in the FEBS Journal, which provides a thorough characterization of the purified enzyme.[8][11][12][13]

Methodologies for the In Vitro Study of CYP7B1

Robust and reproducible in vitro systems are the cornerstone of studying enzyme function and screening for potential inhibitors. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Workflow for Recombinant CYP7B1 Production and Assay

Protocol 1: Expression and Purification of Recombinant Human CYP7B1

Rationale: Mammalian P450s are membrane-bound and often challenging to express in bacterial systems. This protocol utilizes an E. coli system, which is cost-effective and allows for high-yield production, with modifications to improve protein folding and membrane insertion.[3] Co-expression with chaperones may be necessary to achieve a properly folded, active enzyme.[9]

Materials:

-

E. coli expression strain (e.g., C43(DE3))

-

Expression vector with N-terminal tag (e.g., pCWori+ with His-tag) containing codon-optimized human CYP7B1 cDNA

-

Luria-Bertani (LB) broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

5-aminolevulinic acid (ALA)

-

Lysis Buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT)

-

Detergent (e.g., sodium cholate)

-

Ni-NTA affinity chromatography column and buffers (Wash and Elution buffers with imidazole gradient)

-

Dialysis buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol, 0.1 mM EDTA)

Step-by-Step Methodology:

-

Transformation: Transform the CYP7B1 expression plasmid into competent E. coli cells and plate on selective agar plates.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Growth: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Cool the culture to 28°C. Induce protein expression by adding IPTG (final concentration ~0.5 mM) and supplement with ALA (final concentration ~0.5 mM) to facilitate heme synthesis. Continue to grow for 48-72 hours at 28°C.

-

Harvest and Lysis: Centrifuge the culture to pellet the cells. Resuspend the pellet in ice-cold Lysis Buffer and lyse the cells using a French press or sonicator.

-

Membrane Isolation: Centrifuge the lysate at 10,000 x g to remove cell debris. Transfer the supernatant to an ultracentrifuge and spin at 100,000 x g for 60 minutes to pellet the membrane fraction.

-

Solubilization: Resuspend the membrane pellet in Lysis Buffer containing a detergent (e.g., 1% sodium cholate) and stir gently on ice for 1 hour to solubilize membrane proteins.

-

Affinity Purification: Centrifuge the solubilized fraction at 100,000 x g for 60 minutes. Load the supernatant onto a Ni-NTA column pre-equilibrated with buffer containing a low concentration of detergent.

-

Wash and Elute: Wash the column extensively with Wash Buffer (containing 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged CYP7B1 with Elution Buffer (containing 250-300 mM imidazole).

-

Dialysis and QC: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and excess detergent. Confirm protein purity by SDS-PAGE and concentration using a BCA assay. Verify correct heme incorporation by recording a CO-difference spectrum, which should show a characteristic peak at 450 nm for a functional P450.

Protocol 2: In Vitro Reconstitution and Enzymatic Assay

Rationale: As a Type II P450, CYP7B1 requires reconstitution with its redox partner, NADPH-cytochrome P450 reductase (POR), and a lipid environment (e.g., liposomes) to be catalytically active in vitro. This protocol details the setup for measuring the conversion of 27-HC.

Materials:

-

Purified recombinant CYP7B1

-

Purified recombinant human NADPH-cytochrome P450 reductase (POR)

-

L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC) liposomes

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

27-hydroxycholesterol (substrate) stock solution in ethanol

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH stock solution

-

Quenching Solution (e.g., ice-cold ethyl acetate containing an internal standard like d7-7α,27-dihydroxycholesterol)

Step-by-Step Methodology:

-

Reconstitution: On ice, mix purified CYP7B1, POR (typically at a 1:2 or 1:3 molar ratio), and DLPC liposomes in the Reaction Buffer. The final concentration of CYP7B1 is typically in the range of 50-100 nM. Allow the mixture to incubate on ice for 30 minutes to facilitate membrane insertion.

-

Assay Preparation: In a microcentrifuge tube, add the reconstituted enzyme mix.

-

Substrate Addition: Add 27-hydroxycholesterol to a final concentration within the desired kinetic range (e.g., 0.5 - 50 µM). Vortex briefly.

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system or NADPH to a final concentration of 1 mM.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range of product formation. Gentle shaking is recommended.

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold Quenching Solution. Vortex vigorously for 1 minute to extract the steroids.

-

Extraction: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the organic and aqueous layers.

-

Sample Preparation for LC-MS/MS: Transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

-

Controls (Self-Validation):

-

No NADPH control: To confirm the reaction is NADPH-dependent.

-

No enzyme control: To check for non-enzymatic substrate degradation.

-

Time-zero control: To establish a baseline, where the quenching solution is added immediately after NADPH.

-

Protocol 3: LC-MS/MS Quantification of 7α,27-Dihydroxycholesterol

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to accurately quantify the enzymatic product in a complex biological matrix.

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Typical LC-MS/MS Parameters:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% formic acid

-

Gradient: A linear gradient from ~50% B to 100% B over several minutes.

-

Ionization Mode: Positive ESI or APCI.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions.

-

7α,27-dihydroxycholesterol: e.g., m/z 401.3 → 383.3 ([M+H-H₂O]⁺ → [M+H-2H₂O]⁺)

-

Internal Standard (d7-7α,27-dihydroxycholesterol): e.g., m/z 408.3 → 390.3

-

-

Quantification: Generate a standard curve using known concentrations of authentic 7α,27-dihydroxycholesterol to calculate the amount of product formed in the enzymatic reaction.

Pathophysiological and Therapeutic Relevance

The critical role of CYP7B1 in sterol metabolism means its dysfunction has profound consequences.

Genetic Disorders: When Metabolism Fails

-

Hereditary Spastic Paraplegia Type 5 (SPG5): This is an autosomal recessive neurodegenerative disorder characterized by progressive stiffness and weakness of the lower limbs. It is caused by loss-of-function mutations in the CYP7B1 gene.[1] The exact pathogenic mechanism is still under investigation but is thought to involve the accumulation of neurotoxic substrates, such as 27-HC, or a deficiency of crucial downstream metabolites in the central nervous system.[1][7]

-

Congenital Bile Acid Synthesis Defect: In infants, severe mutations in CYP7B1 can lead to a profound inability to synthesize bile acids via the alternative pathway. This results in severe cholestatic liver disease, which can rapidly progress to liver failure.[1] These cases highlight the critical importance of the alternative pathway in early life.

CYP7B1 as a Therapeutic Target

The involvement of the CYP7B1/27-HC axis in multiple diseases makes it an attractive target for therapeutic intervention.

-

Metabolic Disease: In conditions like Metabolic-Associated Fatty Liver Disease (MAFLD), dysregulation of bile acid and oxysterol metabolism is a key feature. Modulating CYP7B1 activity could help restore metabolic homeostasis.[4]

-

Neuroinflammation and Neurodegeneration: Given the link to SPG5 and the role of 27-HC as a signaling molecule in the brain, targeting CYP7B1 could be a strategy to mitigate neuroinflammatory processes.[14]

-

Oncology: The substrate 27-HC has been shown to promote the growth of estrogen receptor-positive breast cancers.[6] Enhancing CYP7B1 activity to reduce systemic levels of 27-HC is a potential therapeutic strategy being explored.

Conclusion

The 7α-hydroxylation of 27-hydroxycholesterol by CYP7B1 is a reaction of fundamental importance, sitting at the crossroads of cholesterol catabolism and cellular signaling. A thorough understanding of its biochemical properties and the availability of robust in vitro tools are essential for elucidating its role in human health and disease. The protocols and insights provided in this guide offer a validated framework for researchers to probe the function of this critical enzyme, paving the way for novel diagnostic and therapeutic strategies targeting the complex web of sterol metabolism.

References

-

Evangelakos, I., Schwinge, D., Worthmann, A., et al. (2021). Oxysterol 7-α Hydroxylase (CYP7B1) Attenuates Metabolic-Associated Fatty Liver Disease in Mice at Thermoneutrality. Cells, 10(10), 2656. [Link]

-

Stiles, A. R., & Russell, D. W. (2011). CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions. Journal of Biological Chemistry, 286(44), 37771–37779. [Link]

-

Bernhardt, R., & Zöllner, A. (2013). Purification and functional characterization of human 11β hydroxylase expressed in Escherichia coli. ResearchGate. [Link]

-

Wikipedia contributors. (2023). CYP7B1. Wikipedia. [Link]

-

Nelson, E. R., & Bulun, S. E. (2013). 27-Hydroxycholesterol: the First Identified Endogenous SERM. PMC. [Link]

-

Maioli, S., et al. (2023). Different effects of CYP27A1 and CYP7B1 on cognitive function: Two mouse models in comparison. The Journal of Steroid Biochemistry and Molecular Biology, 235, 106387. [Link]

-

Mast, N., & Pikuleva, I. A. (2018). The structure and characterization of human cytochrome P450 8B1 supports future drug design for nonalcoholic fatty liver disease and diabetes. Journal of Biological Chemistry, 293(3), 849–862. [Link]

-

Guengerich, F. P., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. National Institutes of Health. [Link]

-

Yantsevich, A. V., Dzichenka, Y. V., Mackenzie, F., et al. (2014). Human steroid and oxysterol 7α-hydroxylase CYP7B1: Substrate specificity, azole binding and misfolding of clinically relevant mutants. ResearchGate. [Link]

-

Arnon, R., et al. (2000). Regulation of Oxysterol 7alpha-hydroxylase (CYP7B1) in Primary Cultures of Rat Hepatocytes. PubMed. [Link]

-

Fracchiolla, D. (2022). Expression and purification protocol of the Human (Homo sapiens) LC3B Ubiquitin-like modifier. protocols.io. [Link]

-

protocols.io. (2023). In-vitro CYP inhibition pooled. [Link]

-

Yang, R., et al. (2022). The CH25H–CYP7B1–RORα axis of cholesterol metabolism regulates osteoarthritis. Nature, 604(7906), 555–561. [Link]

-

Ren, S., et al. (2022). Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage. MDPI. [Link]

-

BioIVT. (n.d.). In Vitro CYP (Cytochrome P450) Induction Studies. [Link]

-

Dzichenka, Y. V., et al. (2015). STRUCTURAL FEATURES OF HUMAN CYTOCHROME P450 7B1 WITH AN AMINO ACID SUBSTITUTION OF Phe470Ile. Doklady of the National Academy of Sciences of Belarus. [Link]

-

Cagnet, S., et al. (2019). Modulation of cell proteome by 25-hydroxycholesterol and 27-hydroxycholesterol: A link between cholesterol metabolism and antiviral defense. PMC. [Link]

-

GeneBio Systems. (n.d.). Recombinant Human CYP7B1. [Link]

-

Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Cravens, A., et al. (2018). Mammalian Cells Engineered to Produce Novel Steroids. bioRxiv. [Link]

-

Johnson, W. J., et al. (1996). Comparison of the intracellular metabolism and trafficking of 25-hydroxycholesterol and cholesterol in macrophages. PubMed. [Link]

-

van der Werf, E. T., et al. (2024). Genome-wide study of somatic symptom and related disorders identifies novel genomic loci and map genetic architecture. medRxiv. [Link]

-

Liu, Y., et al. (2023). 25-hydroxycholesterol: an integrator of antiviral ability and signaling. Frontiers in Immunology. [Link]

-

Hampl, R., & Starka, L. (2002). 7-Hydroxydehydroepiandrosterone--a natural antiglucocorticoid and a candidate for steroid replacement therapy? ResearchGate. [Link]

Sources

- 1. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP7B1 - Wikipedia [en.wikipedia.org]

- 3. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. medrxiv.org [medrxiv.org]

- 6. Human CYP7B1 (aa 318-449) Control Fragment Recombinant Protein (RP-91048) [thermofisher.com]

- 7. The structure and characterization of human cytochrome P450 8B1 supports future drug design for nonalcoholic fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bonehealth.wustl.edu [bonehealth.wustl.edu]

- 11. STRUCTURAL FEATURES OF HUMAN CYTOCHROME P450 7B1 WITH AN AMINO ACID SUBSTITUTION OF Phe470Ile | Dzichenka | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]

- 12. Mammalian Cells Engineered to Produce Novel Steroids | bioRxiv [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of cell proteome by 25-hydroxycholesterol and 27-hydroxycholesterol: A link between cholesterol metabolism and antiviral defense - PMC [pmc.ncbi.nlm.nih.gov]

The Guiding Hand: A Technical Deep Dive into 7α,27-Dihydroxycholesterol's Role in Immune Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the oxysterol 7α,27-dihydroxycholesterol and its involvement in the intricate dance of immune cell migration. As we navigate the complexities of the immune response, understanding the molecular cues that direct immune cells to sites of inflammation or lymphoid organs is paramount for the development of novel therapeutics. Here, we dissect the signaling pathways, metabolic generation, and experimental validation of 7α,27-dihydroxycholesterol's chemotactic function, offering both foundational knowledge and practical insights for researchers in the field.

The EBI2 Signaling Axis: A Central Regulator of Immune Cell Trafficking

The migration of immune cells is a tightly orchestrated process, critical for both immune surveillance and the mounting of an effective immune response. A key player in this process is the G-protein coupled receptor (GPCR) known as Epstein-Barr virus-induced gene 2 (EBI2), or GPR183.[1][2] EBI2 is expressed on a wide variety of immune cells, including B cells, T cells, dendritic cells (DCs), and macrophages, where it functions as a chemoreceptor, guiding these cells along a concentration gradient of its ligands.[1][3]

The discovery of the endogenous ligands for EBI2 has unveiled a fascinating link between cholesterol metabolism and immune regulation. The most potent and well-studied of these ligands is 7α,25-dihydroxycholesterol (7α,25-OHC) .[1][2][3] However, its structural isomer, 7α,27-dihydroxycholesterol , also demonstrates significant activity, contributing to the complex regulation of immune cell positioning.

7α,27-Dihydroxycholesterol: An Active Ligand in the EBI2 Signaling Pathway

While 7α,25-OHC is often considered the primary EBI2 ligand, studies have shown that hydroxylation of the cholesterol side chain at the 27-position also results in a molecule with strong EBI2 activation capabilities.[4] This positions 7α,27-dihydroxycholesterol as a relevant, albeit less studied, chemoattractant for EBI2-expressing immune cells.

The activation of EBI2 by 7α,27-dihydroxycholesterol initiates a signaling cascade that culminates in cellular migration. This process is crucial for various immunological functions, including the positioning of B cells in lymphoid follicles and the recruitment of T cells and DCs to sites of inflammation.[1][3]

Signaling Pathway Overview

The binding of 7α,27-dihydroxycholesterol to EBI2 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. EBI2 primarily couples to Gαi proteins, which, upon activation, inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly for cell migration, the βγ subunits of the G-protein dissociate and activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC). These pathways ultimately converge on the reorganization of the actin cytoskeleton, leading to cell polarization and directed movement towards the chemoattractant source.

Figure 2. Biosynthetic pathway of 7α,27-dihydroxycholesterol.

Experimental Validation: The Transwell Migration Assay

To empirically investigate the chemotactic properties of 7α,27-dihydroxycholesterol on immune cells, the Transwell migration assay, also known as the Boyden chamber assay, is a robust and widely used in vitro method. [5]This assay quantifies the directional migration of cells through a porous membrane towards a chemoattractant.

Principle of the Transwell Assay

The assay utilizes a chamber consisting of two compartments separated by a microporous membrane. Immune cells are placed in the upper chamber, and a solution containing the suspected chemoattractant, in this case, 7α,27-dihydroxycholesterol, is placed in the lower chamber. If the cells express the corresponding receptor (EBI2), they will migrate through the pores of the membrane towards the higher concentration of the chemoattractant in the lower chamber. The number of migrated cells can then be quantified to determine the chemotactic activity of the substance.

Detailed Step-by-Step Protocol

Materials:

-

Transwell inserts with appropriate pore size for the immune cells of interest (e.g., 5 µm for lymphocytes)

-

24-well tissue culture plates

-

Immune cells of interest (e.g., primary T cells, B cells, or a cell line expressing EBI2)

-

7α,27-dihydroxycholesterol

-

Cell culture medium (e.g., RPMI 1640) with low serum or serum-free

-

Chemoattractant-free medium (negative control)

-

Known chemoattractant for the cell type (positive control)

-

Cell staining and counting reagents (e.g., Calcein AM, DAPI)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation:

-

Culture immune cells to a sufficient density.

-

Prior to the assay, starve the cells in low-serum or serum-free medium for 2-4 hours. This increases their responsiveness to chemoattractants.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare a serial dilution of 7α,27-dihydroxycholesterol in serum-free medium in the lower wells of the 24-well plate. Include a vehicle control (e.g., ethanol) and a positive control. A typical concentration range to test for oxysterols is from 0.1 nM to 1 µM.

-

Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

Add 100 µL of the cell suspension to the top of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 2-4 hours for lymphocytes).

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the underside of the membrane. For fluorescent quantification, cells can be pre-labeled with a fluorescent dye like Calcein AM before the assay.

-

Count the migrated cells in several representative fields of view using a microscope or quantify the total fluorescence using a plate reader.

-

Data Analysis:

-

Calculate the average number of migrated cells for each condition.

-

Plot the number of migrated cells against the concentration of 7α,27-dihydroxycholesterol to generate a dose-response curve.

-

Compare the migration induced by 7α,27-dihydroxycholesterol to the negative and positive controls.

Figure 3. Step-by-step workflow for a Transwell migration assay to assess the chemotactic activity of 7α,27-dihydroxycholesterol.

Concluding Remarks and Future Directions

The involvement of 7α,27-dihydroxycholesterol in immune cell migration via the EBI2 receptor highlights a critical intersection between lipid metabolism and immunology. While its isomer, 7α,25-dihydroxycholesterol, has garnered more attention, the significant activity of 7α,27-dihydroxycholesterol underscores the need for a more comprehensive understanding of the roles of various oxysterols in directing immune cell traffic.

For researchers and drug development professionals, this signaling axis presents a promising target for therapeutic intervention in a range of pathologies, including autoimmune diseases, chronic inflammation, and certain cancers. Modulating the activity of EBI2 or the enzymes involved in the synthesis and degradation of its oxysterol ligands could offer novel strategies to either enhance or suppress immune responses as needed.

Future research should focus on delineating the specific contexts in which 7α,27-dihydroxycholesterol plays a dominant role, its relative contribution to immune cell migration compared to 7α,25-dihydroxycholesterol in different tissues, and the precise mechanisms that regulate its localized production and degradation. Answering these questions will be pivotal in harnessing the therapeutic potential of this fascinating signaling pathway.

References

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]

-

Bydlowski, S. P., de Freitas, F. A., Levy, D., & Reichert, C. L. (2022). Effects of Oxysterols on Immune Cells and Related Diseases. International Journal of Molecular Sciences, 23(8), 4341. [Link]

-

Gessier, F., et al. (2014). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. ResearchGate. [Link]

-

Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2. Nature, 475(7357), 524–527. [Link]

-

PubChem. (n.d.). 7alpha,27-Dihydroxycholesterol. National Center for Biotechnology Information. [Link]

-

Martin, K. O., Budai, K., & Javitt, N. B. (1993). Cholesterol and 27-hydroxycholesterol 7 alpha-hydroxylation: evidence for two different enzymes. Journal of Lipid Research, 34(4), 581–588. [Link]

-

Spann, N. J., & Glass, C. K. (2013). Lymphatic-derived oxysterols promote anti-tumor immunity and response to immunotherapy in melanoma. eLife, 2, e01312. [Link]

-

Björkhem, I., & Eggertsen, G. (2001). Regulation of Oxysterol 7alpha-hydroxylase (CYP7B1) in Primary Cultures of Rat Hepatocytes. Journal of Biological Chemistry, 276(22), 18967–18973. [Link]

-

Kim, J. S., et al. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. Molecules, 27(15), 4798. [Link]

-

Kim, K. H., et al. (2014). 27-Hydroxycholesterol and 7alpha-hydroxycholesterol trigger a sequence of events leading to migration of CCR5-expressing Th1 lymphocytes. Toxicology and Applied Pharmacology, 274(3), 462–470. [Link]

-

Bydlowski, S. P., de Freitas, F. A., Levy, D., & Reichert, C. L. (2022). Effects of Oxysterols on Immune Cells and Related Diseases. International Journal of Molecular Sciences, 23(8), 4341. [Link]

-

Ghosh, A., et al. (2024). Oxysterol accumulation in aging cells alters GPCR signalling. bioRxiv. [Link]

-

Wikipedia. (n.d.). CYP7B1. [Link]

-

Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. [Link]

-

Van der Meer, J. H., et al. (2022). Oxysterol 7-α Hydroxylase (CYP7B1) Attenuates Metabolic-Associated Fatty Liver Disease in Mice at Thermoneutrality. Metabolites, 12(5), 435. [Link]

-

National Cancer Institute. (n.d.). Chemotaxis Assay. NCI Nanotechnology Characterization Laboratory. [Link]

-

Wu, Z., et al. (1999). Structure and functions of human oxysterol 7alpha-hydroxylase cDNAs and gene CYP7B1. The Journal of Biological Chemistry, 274(49), 34826–34833. [Link]

-

Taylor, A. M., et al. (2022). Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B. The Journal of Pharmacology and Experimental Therapeutics, 383(2), 136–145. [Link]

-

Shinkawa, T., et al. (2001). Synthesis of 7α-hydroxy derivatives of regulatory oxysterols. Steroids, 66(1), 47–55. [Link]

-

Martin, K. O., et al. (1997). 7 alpha-hydroxylation of 27-hydroxycholesterol: biologic role in the regulation of cholesterol synthesis. Journal of Lipid Research, 38(5), 1053–1058. [Link]

-

Rose, K. A., et al. (2000). cyp7b1 catalyses the 7alpha-hydroxylation of dehydroepiandrosterone and 25-hydroxycholesterol in rat prostate. The Prostate, 45(1), 42–49. [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]

-

Pribyl, J., & Svobodova, E. (2021). How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration?. Cells, 10(10), 2755. [Link]

-

Axelson, M., & Sjövall, J. (1987). A novel pathway for biosynthesis of cholestanol with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in cerebrotendinous xanthomatosis. The Journal of Steroid Biochemistry, 28(2), 131–139. [Link]

Sources

- 1. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 2. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Structural Elucidation of 7α,27-Dihydroxycholesterol using Tandem Mass Spectrometry

Introduction: The Significance of 7α,27-Dihydroxycholesterol

7α,27-Dihydroxycholesterol is a crucial intermediate in the alternative pathway of bile acid synthesis and a significant metabolite of cholesterol.[1] Its physiological and pathological roles are of increasing interest, particularly in the context of neurodegenerative diseases and the regulation of cholesterol homeostasis.[1] Accurate identification and structural confirmation of this dihydroxylated oxysterol in complex biological matrices are paramount for understanding its metabolic pathways and biomarker potential. Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for this purpose, providing definitive structural information through characteristic fragmentation patterns.[1]

This application note provides a comprehensive guide to the structural elucidation of 7α,27-dihydroxycholesterol using LC-MS/MS. We will delve into the rationale behind the experimental design, from sample preparation to data interpretation, and provide a detailed, field-proven protocol for its analysis.

The Power of Tandem Mass Spectrometry for Structural Analysis

Tandem mass spectrometry is a powerful analytical technique that allows for the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to generate a unique spectrum of product ions. This product ion spectrum serves as a structural fingerprint of the precursor ion. For a molecule like 7α,27-dihydroxycholesterol, which shares a common sterol backbone with numerous other endogenous steroids, MS/MS is essential for unambiguous identification.

The fragmentation of the 7α,27-dihydroxycholesterol molecule is not random; it occurs at specific, chemically labile bonds. By analyzing the mass-to-charge ratio (m/z) of the resulting product ions, we can deduce the presence of key functional groups and their locations on the cholesterol scaffold.

Experimental Workflow: A Step-by-Step Approach

The overall workflow for the analysis of 7α,27-dihydroxycholesterol involves several critical steps, each optimized to ensure accurate and reproducible results.

Detailed Protocol: From Sample to Spectrum

This protocol is designed for the analysis of 7α,27-dihydroxycholesterol in human plasma, but it can be adapted for other biological matrices with appropriate validation.

Part 1: Sample Preparation

The goal of sample preparation is to isolate the analyte from the complex biological matrix and to remove interfering substances.

1.1. Protein Precipitation:

-

To 200 µL of human plasma, add 1 mL of ice-cold ethanol to precipitate proteins.[2]

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

1.2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with 3 mL of water to remove polar impurities.

-

Elute the oxysterols with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

1.3. Derivatization (Optional but Recommended for Enhanced Sensitivity):

-

While non-derivatization methods exist, derivatization with a charge-tagging reagent can significantly improve ionization efficiency and, consequently, sensitivity.[3]

-

Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of acetonitrile and a solution of 0.5 M 2-picolylamine and 0.5 M 2-picolinic acid in dimethylformamide.

-

Add 20 µL of 2-dimethylaminoethylamine (DMED) and 20 µL of diisopropylethylamine (DIPEA).

-

Incubate at 60°C for 30 minutes.

-

After cooling, evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.

Part 2: LC-MS/MS Instrumentation and Conditions

The following conditions are a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | Provides excellent separation of oxysterols. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v) | Organic mobile phase for efficient elution of hydrophobic analytes. |

| Gradient | 30% to 100% B over 15 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 min | A gradual gradient ensures good chromatographic resolution of isomers. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 40°C | Improves peak shape and reproducibility. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes derivatized and underivatized oxysterols. |

| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |

| Gas Temperature | 325°C | Facilitates desolvation of the analyte ions. |

| Gas Flow | 8 L/min | |

| Nebulizer Pressure | 35 psi | |

| Tandem MS (MRM Mode) | ||

| Precursor Ion (m/z) | 419.3 (for [M+H]⁺ of underivatized) | Corresponds to the protonated molecule of 7α,27-dihydroxycholesterol. |

| Product Ion 1 (m/z) | 383.3 | Characteristic fragment resulting from the neutral loss of two water molecules. |

| Collision Energy 1 (eV) | 15 | Optimized for the primary fragmentation pathway. |

| Product Ion 2 (m/z) | 401.3 | Corresponds to the loss of one water molecule. |

| Collision Energy 2 (eV) | 12 | Lower energy to favor the single water loss. |

Results and Discussion: Deciphering the Fragmentation Pattern

The structural elucidation of 7α,27-dihydroxycholesterol is confirmed by its characteristic fragmentation pattern in the MS/MS spectrum. The primary fragmentation pathways involve the neutral loss of water molecules from the hydroxyl groups.

The precursor ion at m/z 419.3 corresponds to the protonated molecule of 7α,27-dihydroxycholesterol. Upon collision-induced dissociation, the most facile fragmentation is the loss of a water molecule, leading to the product ion at m/z 401.3. A subsequent loss of another water molecule results in the product ion at m/z 383.3. The relative abundance of these product ions can be fine-tuned by adjusting the collision energy. The presence of both of these characteristic neutral losses provides strong evidence for the presence of two hydroxyl groups. The location of these hydroxyl groups can be further inferred by comparing the fragmentation pattern with that of other dihydroxycholesterol isomers, although this requires high-resolution mass spectrometry and is beyond the scope of this introductory protocol.

Conclusion

This application note provides a robust and reliable method for the structural elucidation of 7α,27-dihydroxycholesterol using tandem mass spectrometry. The detailed protocol, from sample preparation to data interpretation, is designed to be a valuable resource for researchers in various fields. The inherent specificity of tandem MS, combined with the characteristic fragmentation pattern of the analyte, allows for confident identification and opens the door for accurate quantification in complex biological samples. The methodologies described herein are foundational for further investigations into the roles of 7α,27-dihydroxycholesterol in health and disease.

References

-

MDPI. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Available at: [Link]

-

Cronfa, Swansea University. Mass Spectrometry Imaging of Cholesterol and Oxysterols. Available at: [Link]

-

Frontiers. (2023). Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry. Available at: [Link]

-

PubMed Central. (2007). Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine. Available at: [Link]

-

PubMed Central. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism. Available at: [Link]

-

Novartis OAK. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Available at: [Link]

-

PubMed. (2008). Liquid chromatography-mass spectrometry utilizing multi-stage fragmentation for the identification of oxysterols. Available at: [Link]

-

PubMed. (2006). Analysis of oxysterols by electrospray tandem mass spectrometry. Available at: [Link]

-

ResearchGate. (2017). Fragmentation of 7-hydroxycholesterols. Ions of elevated relative abundance in the spectra of 7a-and 7b-epimers are indicated by arrows. Available at: [Link]

Sources

- 1. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-mass spectrometry utilizing multi-stage fragmentation for the identification of oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for In Vitro Studies with 7α,27-Dihydroxycholesterol

Preamble: Understanding the Significance of 7α,27-Dihydroxycholesterol

7α,27-Dihydroxycholesterol (7α,27-diOHC) is an endogenous oxysterol, an oxidized derivative of cholesterol, that serves as a critical intermediate in the alternative "acidic" pathway of bile acid synthesis.[1][2] It is formed from its precursor, 27-hydroxycholesterol (27-OHC), through the enzymatic action of oxysterol 7α-hydroxylase (CYP7B1).[3][4] Beyond its metabolic role, 7α,27-diOHC and its precursors are potent signaling molecules, primarily recognized as endogenous ligands for Liver X Receptors (LXRs), which are master regulators of cholesterol homeostasis, inflammation, and fatty acid metabolism.[5][6][7]

The conversion of 27-OHC, a known inhibitor of cholesterol synthesis, to 7α,27-diOHC effectively neutralizes this inhibitory activity, highlighting a sophisticated local regulatory mechanism within tissues.[8] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective use of 7α,27-diOHC in in vitro cell culture experiments, grounded in its biochemical functions and validated through detailed, field-proven protocols.

Physicochemical Properties and Essential Handling Protocols

Successful in vitro experiments begin with the correct preparation and handling of the compound. Due to its sterol backbone, 7α,27-diOHC is highly lipophilic and virtually insoluble in aqueous media like cell culture medium.

Table 1: Physicochemical Properties of 7α,27-Dihydroxycholesterol

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₆O₃ | [2] |

| Molecular Weight | 418.7 g/mol | [2] |

| Appearance | Crystalline solid | [9] |

| Water Solubility | Predicted: 0.0051 g/L (Very Low) | [1] |

| logP | Predicted: 4.67 | [1] |

| Storage (Powder) | -20°C for up to 3 years | [10] |

| Storage (in Solvent) | -80°C for up to 1 year | [10] |

Protocol 2.1: Preparation of a High-Concentration Stock Solution

Causality: The use of an organic solvent is necessary to overcome the poor aqueous solubility of 7α,27-diOHC. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and compatibility with most cell culture applications at low final concentrations (<0.5% v/v).

Materials:

-

7α,27-Dihydroxycholesterol powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile, amber glass vial or polypropylene microcentrifuge tube

-

Calibrated precision balance and sterile weighing paper/boat

Procedure:

-

Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

-

Weighing: Carefully weigh the desired amount of 7α,27-diOHC powder. For example, to prepare a 10 mM stock solution, weigh out 4.19 mg of the compound.

-

Solubilization: Transfer the powder to the sterile vial. Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., add 1 mL of DMSO for 4.19 mg to make a 10 mM stock).

-

Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath and/or brief sonication may be required to ensure complete dissolution.[10] Visually inspect the solution against a light source to confirm there are no visible particulates.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C in tightly sealed tubes.

Protocol 2.2: Preparation of Working Solutions for Cell Treatment

Causality: Direct addition of a concentrated DMSO stock to aqueous media can cause the compound to precipitate. A serial dilution or intermediate dilution step is critical for maintaining solubility and achieving a homogenous final concentration in the cell culture medium.

Procedure:

-

Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

-

Dilution: Directly add the required volume of the stock solution to the pre-warmed medium and immediately vortex or invert vigorously to mix. The final concentration of DMSO should be kept to a minimum, ideally ≤0.1%.

-

Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

-

-

Vehicle Control: It is imperative to prepare a vehicle control by adding the same final concentration of DMSO to the culture medium. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.[11]

-

Use Immediately: Use the freshly prepared working solution to treat cells without delay to minimize the risk of precipitation or degradation.

Core Mechanism of Action: Liver X Receptor (LXR) Activation

The primary mechanism through which 7α,27-diOHC and related oxysterols exert their effects on cholesterol metabolism is by activating the nuclear receptors LXRα (NR1H3) and LXRβ (NR1H2).[12][13]

The LXR Signaling Cascade:

-

Ligand Binding: In the cell, 7α,27-diOHC enters the nucleus and binds to the ligand-binding domain of LXR.

-

Conformational Change: This binding induces a conformational change in the LXR protein, causing the release of co-repressor proteins and the recruitment of co-activator proteins.

-

Heterodimerization: The activated LXR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: This LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[7]

-

Gene Transcription: The bound complex, along with its co-activators, initiates the transcription of genes that play a pivotal role in reverse cholesterol transport. Key LXR target genes in macrophages include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein E (ApoE).[14][15]

This pathway is central to how macrophages prevent the excessive buildup of cholesterol, a hallmark of foam cell formation in atherosclerosis.

Caption: LXR signaling pathway activated by 7α,27-diOHC.

Application I: Quantifying LXR Target Gene Upregulation in Macrophages

This protocol provides a method to validate the biological activity of 7α,27-diOHC by measuring the transcriptional upregulation of LXR target genes in a human macrophage model.

Rationale: The induction of ABCA1 and ABCG1 is a hallmark of LXR activation and a direct functional readout of the compound's effect.[16] This assay is fundamental for studies related to atherosclerosis, lipid metabolism, and macrophage biology. The human monocytic cell line THP-1 is a widely used and reliable model for these studies.[6][17]

Protocol 4.1: THP-1 Differentiation and Treatment

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Differentiation: Seed THP-1 cells in 6-well plates at a density of 5 x 10⁵ cells/well. Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

-

Incubation: Incubate for 48-72 hours. Differentiated macrophages will become adherent.

-

Resting Phase: After differentiation, gently aspirate the PMA-containing medium, wash once with sterile Phosphate-Buffered Saline (PBS), and add fresh, complete medium without PMA. Allow cells to rest for 24 hours.

-

Treatment: Prepare working solutions of 7α,27-diOHC in complete medium at desired concentrations (a range of 1 µM, 5 µM, and 10 µM is a good starting point). Also prepare a vehicle control (e.g., 0.1% DMSO). Replace the medium in each well with the treatment or vehicle control solutions.

-

Incubation: Incubate the treated cells for 18-24 hours.

Protocol 4.2: RNA Extraction and Quantitative PCR (qPCR)

-

Cell Lysis: After incubation, aspirate the medium and wash cells with PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).

-

RNA Extraction: Purify total RNA using a column-based kit according to the manufacturer's protocol. Elute RNA in nuclease-free water.

-

Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for your target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB).

Table 2: Example Human qPCR Primer Sequences

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| ABCA1 | CCTTGTCAGAGATGGTCGTGTC | GCAAAGGAAGGAGTACACCTCC |

| ABCG1 | GCTCATGGCCTACAGGAAGATG | GTAGGGCAGTAGGTCAGGTTCG |

| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |

-

Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.

Application II: Assessing Dose-Dependent Cytotoxicity

Rationale: Before investigating specific functional outcomes, it is crucial to determine the concentration range at which 7α,27-diOHC is non-toxic to your chosen cell line. At high concentrations, oxysterols can induce cytotoxicity and apoptosis.[18][19] This protocol establishes a toxicity profile using a standard cell viability assay.

Protocol 5.1: Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Seed your cells of interest (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of 7α,27-diOHC in culture medium. Common concentration ranges to test for cytotoxicity are 0.1 µM to 50 µM.[20][21] Include a vehicle control and an "untreated" control.

-

Incubation: Carefully replace the medium in each well with the treatment solutions. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilize Crystals: Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

Table 3: Example Data Presentation for Cytotoxicity Assay

| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (vs. Vehicle) |

| Vehicle Control | 1.254 | 0.087 | 100% |

| 1 | 1.231 | 0.091 | 98.2% |

| 5 | 1.198 | 0.075 | 95.5% |

| 10 | 1.150 | 0.082 | 91.7% |

| 25 | 0.877 | 0.063 | 69.9% |

| 50 | 0.452 | 0.055 | 36.0% |

Experimental Workflow and Troubleshooting

A successful experiment requires a logical flow from preparation to analysis. The following diagram outlines a typical workflow.

Caption: General experimental workflow for in vitro cell-based assays.

Table 4: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Compound Precipitation in Medium | Final DMSO concentration too high; Inadequate mixing; Cold medium used for dilution. | Ensure final DMSO is <0.5%. Add stock to 37°C medium and vortex immediately. Prepare fresh for each experiment. |

| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in multi-well plates. | Use a cell counter for accurate seeding. Use calibrated pipettes. Avoid using the outermost wells of plates. |

| No Effect on LXR Target Genes | Compound inactive; Cell line unresponsive; Incorrect incubation time; RNA degradation. | Verify compound source and age. Confirm cell line expresses LXR. Perform a time-course experiment (6-24h). Use proper RNA handling techniques. |

| Unexpectedly High Cytotoxicity | DMSO concentration too high; Compound concentration too high for the cell line; Contamination. | Always run a vehicle control; ensure final DMSO is ≤0.1%. Perform a dose-response (Protocol 5.1). Check for mycoplasma contamination. |

References

-